(4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride

描述

(4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride is an organic compound with the molecular formula C27H24ClO2P. It is a phosphonium salt that features a triphenylphosphonium group attached to a benzyl group, which is further substituted with a methoxycarbonyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with a suitable benzyl halide derivative. One common method includes the reaction of triphenylphosphine with (4-(Methoxycarbonyl)benzyl) chloride in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as recrystallization or chromatography to obtain a high-purity product. The reaction conditions are optimized for maximum yield and efficiency, often involving automated systems for precise control of temperature, pressure, and reactant concentrations.

化学反应分析

Types of Reactions: (4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The chloride ion can be substituted by other nucleophiles, leading to the formation of different phosphonium salts.

Oxidation Reactions: The compound can be oxidized to form phosphine oxides.

Reduction Reactions: It can be reduced to form phosphines or other reduced phosphorus-containing compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, or amines. These reactions are typically carried out in polar solvents like water or alcohols.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions to prevent over-oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in non-polar solvents like tetrahydrofuran or diethyl ether.

Major Products Formed:

Substitution Reactions: Various substituted phosphonium salts.

Oxidation Reactions: Phosphine oxides.

Reduction Reactions: Reduced phosphorus compounds such as phosphines.

科学研究应用

Overview

(4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride is a phosphonium salt with the molecular formula C27H24ClO2P. Its unique structural properties make it valuable in various scientific fields, particularly organic synthesis, medicinal chemistry, and biological research. This article explores its applications, highlighting key reactions, mechanisms, and relevant case studies.

Chemical Properties and Reactivity

The compound features a triphenylphosphonium group linked to a benzyl moiety that carries a methoxycarbonyl substituent. This structure provides significant reactivity, particularly in the formation of ylides, which are crucial intermediates in organic synthesis.

Key Reactions

- Wittig Reactions : The compound is primarily used as a reagent to generate ylides for Wittig reactions, facilitating the formation of alkenes through the reaction of carbonyl compounds with phosphonium ylides.

- Substitution Reactions : The chloride ion can be replaced by various nucleophiles, allowing for the synthesis of different phosphonium salts.

- Oxidation and Reduction : It can undergo oxidation to form phosphine oxides or reduction to yield phosphines, expanding its utility in synthetic pathways.

Organic Synthesis

The most prominent application of this compound is in organic synthesis:

- Ylide Formation : The compound is utilized to create stable ylides that participate in reactions to synthesize complex organic molecules. For instance, it has been employed in the synthesis of various alkenes from aldehydes and ketones .

- Synthesis of Fine Chemicals : It serves as a precursor in the production of fine chemicals used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research is ongoing into the therapeutic potential of this compound:

- Drug Development : The compound is being explored as a precursor for synthesizing bioactive molecules with potential medicinal properties. Its ability to form stable intermediates makes it suitable for constructing complex drug structures.

- Biological Activity Studies : Investigations into its interactions with biomolecules have revealed potential applications in targeting specific cellular pathways.

Biological Research

In biological systems, this compound has shown promise:

- Cellular Studies : Its effects on cellular processes are under investigation, particularly regarding its role in cell signaling and metabolism .

- Bioconjugation : The compound can be used in bioconjugation strategies to attach drugs or probes to biomolecules, aiding in targeted therapy approaches .

Case Studies

- Synthesis of Vinyl Iodides : A study demonstrated the use of this compound in synthesizing vinyl iodides through selective olefination reactions .

- Peptide Synthesis : Researchers have utilized this compound for the efficient formation of peptide bonds by employing its ylides in coupling reactions involving amino acids .

作用机制

The mechanism of action of (4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride involves its ability to form stable ylides, which are intermediates in many organic reactions. The triphenylphosphonium group stabilizes the negative charge on the carbon atom, making it a highly reactive species. This reactivity is harnessed in various synthetic applications, including the formation of carbon-carbon double bonds in Wittig reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

相似化合物的比较

- (4-(Methoxycarbonyl)benzyl)triphenylphosphonium bromide

- (4-(Methoxycarbonyl)benzyl)triphenylphosphonium iodide

- (4-(Methoxycarbonyl)benzyl)triphenylphosphonium fluoride

Comparison: (4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride is unique due to its chloride ion, which influences its reactivity and solubility compared to its bromide, iodide, and fluoride counterparts. The chloride salt is often preferred in certain reactions due to its availability and cost-effectiveness. Each of these similar compounds has distinct properties that make them suitable for specific applications, but the chloride variant is widely used due to its balanced reactivity and stability.

生物活性

(4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride, a phosphonium salt, has garnered attention in recent years due to its potential biological activities. This compound is notable for its unique structure, which combines a triphenylphosphonium moiety with a methoxycarbonyl-substituted benzyl group. The biological implications of this compound have been explored in various studies, highlighting its potential applications in medicinal chemistry and pharmacology.

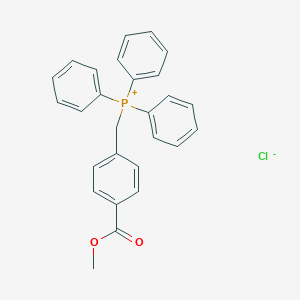

Chemical Structure

The chemical structure of this compound can be depicted as follows:

This structure features a central phosphorus atom bonded to three phenyl groups and one methoxycarbonyl-benzyl group, contributing to its lipophilicity and ability to penetrate cellular membranes.

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and various biochemical pathways:

- Cell Membrane Interaction : The triphenylphosphonium group enhances the compound's ability to accumulate in mitochondria due to the negative membrane potential.

- Reactive Oxygen Species (ROS) Generation : Studies indicate that phosphonium compounds can induce oxidative stress by generating ROS, which may lead to apoptosis in cancer cells.

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Biological Activities

Research findings suggest that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary studies have shown that this compound can induce cell death in cancer cell lines, potentially through apoptosis and necrosis mechanisms.

- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, indicating potential as an antimicrobial agent.

- Neuroprotective Effects : Some studies suggest that it may protect neuronal cells from oxidative damage, which could be beneficial in neurodegenerative diseases.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM. The mechanism was linked to ROS generation and mitochondrial depolarization.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | ROS generation, apoptosis |

| HT-29 (Colon) | 25 | Mitochondrial dysfunction |

| A549 (Lung) | 30 | Necrosis via oxidative stress |

Antimicrobial Activity

In a separate investigation focusing on antimicrobial properties, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed inhibition zones indicating effective antimicrobial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilic nature. Studies indicate high bioavailability when administered orally, with rapid distribution across tissues, particularly in organs with high mitochondrial content.

属性

IUPAC Name |

(4-methoxycarbonylphenyl)methyl-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O2P.ClH/c1-29-27(28)23-19-17-22(18-20-23)21-30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKAHXNONUTMEY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24ClO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592389 | |

| Record name | {[4-(Methoxycarbonyl)phenyl]methyl}(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253-47-0 | |

| Record name | Phosphonium, [[4-(methoxycarbonyl)phenyl]methyl]triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 64107 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001253470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1253-47-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | {[4-(Methoxycarbonyl)phenyl]methyl}(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。